Arvenin I
Overview
Description
Arvenin I is a natural product found in Helicteres angustifolia, Nernstia mexicana, and other organisms with data available.
Scientific Research Applications
Isolation and Structural Analysis
Arvenin I is one of the cucurbitacin glucosides isolated from Anagallis arvensis L. (Primulaceae). This compound was identified as 2-O-β-D-glucopyranosyl cucurbitacin B. The isolation of this compound and its structural analysis provides foundational knowledge for further research and potential applications in various fields (Yamada et al., 1978).
Pharmacological Effects
While specific studies focusing on the pharmacological effects of this compound are limited, research on cucurbitacin glucosides, in general, has revealed potential applications. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities. These include anti-inflammatory, antitumor, and antimicrobial properties. However, it's important to note that direct studies on this compound's pharmacological effects are not extensively documented in the available literature.
Phytochemistry and Traditional Medicine
This compound, as a constituent of Anagallis arvensis, is part of the phytochemical profile of this plant. Anagallis arvensis has been recognized for its medicinal values in traditional medicine, with applications in treating various ailments. The presence of this compound alongside other active constituents like glycosides, saponins, and flavonoids contributes to the plant's overall therapeutic potential (Zaemeena Yasmeen et al., 2020).
Mechanism of Action
Arvenin I exhibits moderate activities in A-549, HT-29, OVCAR, and MCF-7 cancer cell lines with IC50 values of 17.0 µM, 49.4 µM, 14.7 µM, and 42.8 µM, respectively . It appears to have an impact on glucose transporter type 4 (Glut4) translocation to the plasma membrane, AMP-activated protein kinase (AMPK) activation in soleus muscle, or dual activation of AMPK, and protein kinase B (AKT) in an insulin-independent manner .
Properties
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOVWWZVVIGRPP-BBANTJNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-27-0 | |
Record name | Arvenin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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